molecular formula C8H9NO2S B2722777 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one CAS No. 1000933-52-7

2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one

Cat. No. B2722777
CAS RN: 1000933-52-7
M. Wt: 183.23
InChI Key: QRDJQNBEVWRBGC-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one, commonly known as COT or TZD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a thiazolidine ring and a cyclopropyl group attached to a carbonyl group, making it a versatile compound for synthesis and research.

Scientific Research Applications

Multicomponent Reactions and Biological Activity

Multicomponent reactions (MCRs) are pivotal in synthesizing compounds with the 4-thiazolidinone core, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, showcasing the importance of 4-thiazolidinone derivatives in the design of potential biologically active molecules. This approach emphasizes cost-effective synthesis and the biological evaluation against various bacterial strains and yeasts, highlighting the antimicrobial potential of these compounds (Sydorenko et al., 2022).

Eco-friendly Synthesis and Derivative Applications

An eco-friendly synthesis method has been developed for 2-iminothiazolidin-4-ones derivatives, showcasing their importance in medicinal chemistry due to their extensive biological activities, such as anti-tuberculosis, anti-convulsant, and antimicrobial properties. This approach highlights the utility of these derivatives as intermediates in synthesizing biologically active compounds like rosiglatazone (Meng et al., 2012).

Heterocyclic Synthesis and Biological Activities

1,3-Thiazolidin-4-ones play a significant role in heterocyclic synthesis, contributing to the development of novel enaminones, azolopyrimidines, and 2-arylimino-5-arylidene-4-thiazolidinones. Their versatile applications in synthesizing diverse biologically active molecules underscore their importance in drug discovery and development (Behbehani & Ibrahim, 2012).

Anticancer Applications

Studies on 4-thiazolidinone derivatives have shown potential in cancer treatment, emphasizing the evaluation of these compounds on cytotoxicity, apoptotic processes, and metabolism in cancer cell lines. The research indicates that these compounds can increase reactive oxygen species (ROS) production and exhibit cytotoxic and proapoptotic properties at high concentrations, requiring further investigation to clarify their anticancer mechanisms (Szychowski et al., 2017).

Anti-inflammatory Potential

The anti-inflammatory potential of thiazolidinone derivatives has been explored through synthesis, molecular docking, and biological evaluation, particularly against cyclooxygenase-2 (COX-2) inhibitory activity. This study supports the development of thiazolidinone derivatives as potential anti-inflammatory agents, showcasing their efficacy in in vivo models and providing insights into their mechanism of action through molecular docking studies (Bari & Firake, 2016).

properties

IUPAC Name

(2Z)-2-(2-cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-6(5-1-2-5)3-8-9-7(11)4-12-8/h3,5H,1-2,4H2,(H,9,11)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDJQNBEVWRBGC-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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